7-Bromo-3-oxoisoindoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-oxoisoindoline-4-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . This compound is characterized by the presence of a bromine atom, a carbonyl group, and an aldehyde group attached to an isoindoline ring structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-oxoisoindoline-4-carbaldehyde typically involves the bromination of 3-oxoisoindoline-4-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the isoindoline ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-oxoisoindoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: 7-Bromo-3-oxoisoindoline-4-carboxylic acid.
Reduction: 7-Bromo-3-hydroxyisoindoline-4-carbaldehyde.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3-oxoisoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-oxoisoindoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the carbonyl group can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
3-Oxoisoindoline-4-carbaldehyde: Lacks the bromine atom, which can affect its reactivity and applications.
7-Chloro-3-oxoisoindoline-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
7-Fluoro-3-oxoisoindoline-4-carbaldehyde: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
7-Bromo-3-oxoisoindoline-4-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Biological Activity
7-Bromo-3-oxoisoindoline-4-carbaldehyde is a synthetic compound with a unique chemical structure characterized by a bromine atom at the 7-position of the isoindoline ring and an aldehyde functional group. Its molecular formula is C₉H₆BrNO₂, with a molecular weight of 240.05 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors.
The synthesis of this compound typically involves the bromination of 3-oxoisoindoline-4-carbaldehyde using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. The process is optimized for yield and purity, making it suitable for both laboratory and industrial applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. The following sections detail its mechanisms of action, potential therapeutic effects, and comparisons with related compounds.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom enhances its reactivity, which can influence binding affinity and modulation of biochemical pathways.
Therapeutic Applications
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties, particularly against HIV. Analogous compounds have shown enhanced potency in cell-based assays .
- Cancer Research : The compound is being explored for its potential in cancer treatment. Its structure allows for modifications that could enhance its efficacy as a chemotherapeutic agent .
- Enzyme Inhibition : Studies indicate that this compound may serve as a scaffold for developing inhibitors targeting specific enzymes involved in disease processes .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Key Differences |
---|---|
3-Oxoisoindoline-4-carbaldehyde | Lacks the bromine atom, potentially altering reactivity. |
7-Chloro-3-oxoisoindoline-4-carbaldehyde | Contains chlorine instead of bromine, affecting chemical behavior. |
7-Fluoro-3-oxoisoindoline-4-carbaldehyde | Features a fluorine atom, which alters reactivity and biological activity. |
The presence of the bromine atom in this compound imparts distinct chemical properties and reactivity compared to its analogs, making it particularly valuable in organic synthesis and scientific research applications.
Study on Antiviral Properties
A study published in Nature explored the antiviral efficacy of various isoindoline derivatives, including those structurally similar to this compound. The results indicated that modifications at the 7-position significantly influenced antiviral potency against HIV, suggesting that further exploration into this compound could yield promising therapeutic agents .
Cancer Therapeutics Development
In another study focusing on cancer therapeutics, researchers synthesized several derivatives based on the isoindoline scaffold. Among them, compounds resembling this compound demonstrated notable cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
7-bromo-3-oxo-1,2-dihydroisoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-7-2-1-5(4-12)8-6(7)3-11-9(8)13/h1-2,4H,3H2,(H,11,13) |
InChI Key |
KVJXQNBWYSYMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.